molecular formula C10H16F2O B161784 1-Cyclooctyl-2,2-difluoroethan-1-one CAS No. 127119-02-2

1-Cyclooctyl-2,2-difluoroethan-1-one

Cat. No. B161784
M. Wt: 190.23 g/mol
InChI Key: SPCPNHXVDGFHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclooctyl-2,2-difluoroethan-1-one (CODE) is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. CODE is a cyclic ketone with a molecular weight of 170.22 g/mol and a chemical formula of C10H15F2O. It is a colorless liquid that is soluble in organic solvents like ethanol, methanol, and acetone.

Scientific Research Applications

1-Cyclooctyl-2,2-difluoroethan-1-one has been used in various scientific research applications, including as a reagent in organic synthesis, a building block for the synthesis of other compounds, and as a tool for studying enzyme-catalyzed reactions. It has also been used in the development of new drugs and as a potential treatment for various diseases.

Mechanism Of Action

The mechanism of action of 1-Cyclooctyl-2,2-difluoroethan-1-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of neurotransmitters like acetylcholine, which is essential for normal brain function. By inhibiting these enzymes, 1-Cyclooctyl-2,2-difluoroethan-1-one may increase the levels of acetylcholine in the brain, leading to improved cognitive function.

Biochemical And Physiological Effects

Studies have shown that 1-Cyclooctyl-2,2-difluoroethan-1-one has various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and acting as an analgesic. It has also been shown to have anticonvulsant properties and may be effective in the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Cyclooctyl-2,2-difluoroethan-1-one in lab experiments is its unique structure, which allows it to be used as a building block for the synthesis of other compounds. It is also relatively easy to synthesize in sufficient quantities for research purposes. However, one limitation of using 1-Cyclooctyl-2,2-difluoroethan-1-one is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-Cyclooctyl-2,2-difluoroethan-1-one, including further studies on its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential use in the treatment of various diseases. Additionally, the use of 1-Cyclooctyl-2,2-difluoroethan-1-one as a tool for studying enzyme-catalyzed reactions and the synthesis of other compounds may continue to be an area of interest for researchers.
Conclusion:
In conclusion, 1-Cyclooctyl-2,2-difluoroethan-1-one is a synthetic compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-Cyclooctyl-2,2-difluoroethan-1-one may lead to the development of new drugs and treatments for various diseases.

Synthesis Methods

1-Cyclooctyl-2,2-difluoroethan-1-one can be synthesized through a multistep process that involves the reaction of cyclooctanone with ethyl trifluoroacetate in the presence of a strong base like sodium hydride. The resulting product is then treated with a reducing agent like lithium aluminum hydride to obtain 1-Cyclooctyl-2,2-difluoroethan-1-one. This synthesis method has been reported in scientific literature and has been used to produce 1-Cyclooctyl-2,2-difluoroethan-1-one in sufficient quantities for research purposes.

properties

CAS RN

127119-02-2

Product Name

1-Cyclooctyl-2,2-difluoroethan-1-one

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

1-cyclooctyl-2,2-difluoroethanone

InChI

InChI=1S/C10H16F2O/c11-10(12)9(13)8-6-4-2-1-3-5-7-8/h8,10H,1-7H2

InChI Key

SPCPNHXVDGFHOC-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)C(=O)C(F)F

Canonical SMILES

C1CCCC(CCC1)C(=O)C(F)F

synonyms

Ethanone, 1-cyclooctyl-2,2-difluoro- (9CI)

Origin of Product

United States

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